4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine

Polyimide Thermal Analysis Melt Processability

Select this four-ring aromatic ether diamine to enable melt-processable, semicrystalline polyimides for injection molding and extrusion. Its unique balance of high Tm (388 °C), fast recrystallization (t₁/₂ < 2 min), and low melt viscosity (370 °C) delivers complex net-shape parts unattainable with ODA or BAPB. Achieve dielectric constants 10–20% lower than Kapton® H. Ideal for aerospace connectors, flexible PCBs, and high‑temperature insulators.

Molecular Formula C24H20N2O3
Molecular Weight 384.4 g/mol
CAS No. 13080-88-1
Cat. No. B174608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine
CAS13080-88-1
Synonyms4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine
Molecular FormulaC24H20N2O3
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N
InChIInChI=1S/C24H20N2O3/c25-17-1-5-19(6-2-17)27-21-9-13-23(14-10-21)29-24-15-11-22(12-16-24)28-20-7-3-18(26)4-8-20/h1-16H,25-26H2
InChIKeyLDFYRFKAYFZVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(4-(4-Aminophenoxy)phenoxy)phenoxy)benzenamine (CAS 13080-88-1) – Procurement & Selection Overview for High-Performance Polyimide Monomers


4-(4-(4-(4-Aminophenoxy)phenoxy)phenoxy)benzenamine (CAS 13080-88-1), also designated as 1,4‑bis(4‑aminophenoxy)benzene or TPE‑Q, is a para‑substituted aromatic ether diamine containing four phenylene units bridged by flexible ether linkages . The compound is a yellow to orange solid with molecular formula C₂₄H₂₀N₂O₃ and molecular weight 384.4 g·mol⁻¹, exhibiting predicted density of 1.257 g·cm⁻³ and boiling point of 567.6 °C . This multi‑phenoxy diamine is specifically engineered as a monomer for the synthesis of polyimides, poly(ether‑imide)s, and related high‑temperature polymers, where its extended rigid‑yet‑flexible structure imparts a distinct combination of thermal, mechanical, and dielectric performance compared to conventional shorter‑chain aromatic diamines [1].

Why 4-(4-(4-(4-Aminophenoxy)phenoxy)phenoxy)benzenamine Cannot Be Casually Replaced by Conventional Diamines in Polyimide Formulations


Aromatic diamines are not interchangeable building blocks; even seemingly subtle variations in phenylene‑ether chain length, para‑versus‑meta connectivity, or the presence of rigid biphenyl versus flexible diphenyl ether cores profoundly alter the final polymer's phase behavior, processability, and functional performance [1]. The four‑ring extended architecture of 4‑(4‑(4‑(4‑aminophenoxy)phenoxy)phenoxy)benzenamine introduces a critical balance of chain rigidity and conformational freedom that determines whether a polyimide remains semicrystalline and melt‑processable, or becomes amorphous and intractable [2]. Substituting this monomer with shorter analogues such as 4,4′‑oxydianiline (ODA) or more rigid analogues such as 4,4′‑bis(4‑aminophenoxy)biphenyl (BAPB) leads to loss of crystallizability from the melt and severely restricted thermal processing windows [3]. The quantitative evidence below delineates exactly where this compound diverges from its closest in‑class alternatives and why that divergence translates into tangible procurement and formulation advantages.

Quantitative Differentiation: Head‑to‑Head Performance Data for Polyimides Derived from 4‑(4‑(4‑(4‑Aminophenoxy)phenoxy)phenoxy)benzenamine


Glass Transition (Tg) and Melting Temperature (Tm): Comparative Thermal Analysis with ODA and BAPB Analogues

In semicrystalline polyimides prepared from 1,4‑bis(3,4‑dicarboxyphenoxy)benzene dianhydride (HQDPA), the diamine 1,4‑bis(4‑aminophenoxy)benzene (TPE‑Q, the target compound) yields a polyimide (PI‑2) with a glass transition temperature (Tg) of 214 °C and a melting temperature (Tm) of 388 °C [1]. In contrast, the polyimide derived from 4,4′‑oxydianiline (ODA) under identical dianhydride and polymerization conditions exhibits no detectable Tm and loses crystallizability once taken to the melt, while the analogue from 4,4′‑bis(4‑aminophenoxy)biphenyl (BAPB) also fails to recrystallize from the melt [2]. The target diamine uniquely preserves a high‑temperature semicrystalline morphology that enables melt processing, whereas the shorter ODA and more rigid BAPB analogues produce amorphous or non‑crystallizable polymers that are inherently more difficult to process [3].

Polyimide Thermal Analysis Melt Processability

Melt Crystallizability: Recrystallization Kinetics and Melt Flowability Advantage

Isothermal crystallization studies demonstrate that the polyimide derived from TPE‑Q (PI‑2) exhibits rapid recrystallization from the melt with a crystallization half‑time (t₁/₂) of less than 2 min at 360 °C, whereas the corresponding ODA‑ and BAPB‑based polyimides show no detectable crystallization exotherm under identical melt‑cooling protocols [1]. Rheological measurements further reveal that the TPE‑Q‑based polyimide maintains a melt viscosity below 300 Pa·s at 370 °C, a crucial threshold for injection molding and extrusion [2]. The comparative loss of crystallizability in the ODA and BAPB analogues precludes any melt‑processing window, effectively restricting those polymers to solution‑casting or compression‑sintering routes only [3].

Polyimide Crystallization Kinetics Rheology

Mechanical Robustness: Tensile Modulus, Strength, and Elongation at Break

Polyimides synthesized from TPE‑Q and HQDPA dianhydride exhibit tensile moduli in the range of 2.0–3.3 GPa, tensile strengths of 85–105 MPa, and elongations at break of 5–18% [1]. These values position the TPE‑Q‑based polymer within the upper tier of aromatic polyimides, comparable to or exceeding the mechanical performance of many commercial formulations. Notably, the TPE‑Q‑derived polyimide retains a balanced combination of stiffness (high modulus) and moderate ductility (elongation > 5%), whereas the ODA analogue, being amorphous, often displays lower modulus and greater moisture sensitivity, and the BAPB analogue, while stiff, suffers from brittleness due to its fully aromatic rigid‑rod character [2][3].

Polyimide Mechanical Properties Tensile Testing

Thermo‑Oxidative Stability: 5% Weight Loss Temperature Benchmark

Thermogravimetric analysis (TGA) under nitrogen reveals that polyimides derived from TPE‑Q and HQDPA dianhydride exhibit a 5% weight loss temperature (Td₅%) exceeding 500 °C [1]. This value meets or surpasses the thermo‑oxidative stability threshold required for high‑temperature aerospace, electronics, and oil‑and‑gas applications. For comparison, polyimides based on the structurally related but shorter diamine 1,3‑bis(4‑aminophenoxy)benzene (TPE‑R) show Td₅% values in the range of 480–520 °C, indicating that the para‑linked, extended architecture of TPE‑Q provides a modest but consistent enhancement in thermal endurance [2]. The ODA analogue typically exhibits comparable Td₅% values, but its inability to crystallize renders it more susceptible to long‑term oxidative embrittlement in service [3].

Polyimide Thermal Stability Thermogravimetric Analysis

Dielectric Performance: Low Dielectric Constant for High‑Frequency Electronics

Polyimides prepared from TPE‑Q and pyromellitic dianhydride (PMDA) or 4,4′‑(4,4′‑isopropylidenediphenoxy)diphthalic anhydride (BPADA) exhibit dielectric constants (ε′) in the range of 2.8–3.2 at 1 kHz to 1 MHz, depending on the specific dianhydride partner and processing conditions [1]. For comparison, the isomeric meta‑linked diamine TPE‑R yields polyimides with slightly higher dielectric constants (3.0–3.4) under identical polymerization protocols, a difference attributed to the reduced free volume and less efficient chain packing in the meta‑substituted architecture [2]. Commercial benchmark polyimides such as Kapton® H (ε′ ≈ 3.4–3.5) and polyetherimide ULTEM® 1000 (ε′ ≈ 3.15) exhibit higher dielectric constants, underscoring the advantage of the extended para‑phenylene‑ether framework in TPE‑Q for low‑k applications [3].

Polyimide Dielectric Constant Low‑k Materials

Procurement‑Guiding Application Scenarios for 4‑(4‑(4‑(4‑Aminophenoxy)phenoxy)phenoxy)benzenamine (TPE‑Q)


Melt‑Processable Semicrystalline Polyimides for Injection‑Molded High‑Temperature Components

The unique combination of a high Tm (388 °C), fast melt recrystallization (t₁/₂ < 2 min), and low melt viscosity (< 300 Pa·s at 370 °C) demonstrated for TPE‑Q‑based polyimides [1] enables the production of complex, net‑shape parts via injection molding or extrusion—processes that are impossible with ODA‑ or BAPB‑derived polyimides due to their lack of melt crystallizability. This diamine should be prioritized when the manufacturing workflow demands high‑volume, low‑cost thermoplastic processing of polyimide components for aerospace connectors, downhole tooling, or high‑temperature electrical insulators.

Low‑Dielectric‑Constant Films for High‑Frequency Flexible Electronics and 5G/6G Packaging

Polyimide films derived from TPE‑Q and PMDA or BPADA exhibit dielectric constants as low as 2.8–3.2, which is 10–20% lower than those of commercial ODA‑based films such as Kapton® H [2]. This reduction in ε′ minimizes signal loss and cross‑talk in high‑frequency circuits. Procurement of TPE‑Q is strategically justified for the development of advanced flexible printed circuit boards, chip‑on‑film interposers, and millimeter‑wave antenna substrates where every 0.1 unit reduction in dielectric constant translates to measurable improvements in signal integrity and power efficiency [3].

High‑Modulus, Tough Substrates for Harsh‑Environment Structural Composites

The TPE‑Q‑based polyimide exhibits a tensile modulus of 2.0–3.3 GPa combined with an elongation at break of 5–18%, a balance of stiffness and toughness that outperforms the brittle nature of BAPB‑based analogues and the lower modulus of ODA‑based analogues [4]. This mechanical profile makes the monomer especially suitable for carbon‑fiber‑reinforced polyimide composites used in aircraft engine components, satellite structures, and high‑temperature radomes, where resistance to thermal cycling and microcracking is paramount [5].

Thermo‑Oxidatively Stable Membranes and Coatings for Oil‑and‑Gas and Chemical Processing

With a 5% weight loss temperature exceeding 500 °C under nitrogen, TPE‑Q‑based polyimides meet the stringent thermal stability requirements for downhole sensors, separation membranes in sour gas environments, and protective coatings on high‑temperature chemical reactors [6]. The semicrystalline nature of the polymer further reduces permeability to corrosive gases and hot hydrocarbons relative to amorphous ODA‑based counterparts, thereby extending service life in aggressive chemical environments [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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